molecular formula C14H12FNO3 B8792380 1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene

1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene

Cat. No. B8792380
M. Wt: 261.25 g/mol
InChI Key: NPHKOAHNJIKDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene is a useful research compound. Its molecular formula is C14H12FNO3 and its molecular weight is 261.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(Benzyloxy)-2-fluoro-5-methyl-4-nitrobenzene

Molecular Formula

C14H12FNO3

Molecular Weight

261.25 g/mol

IUPAC Name

1-fluoro-4-methyl-5-nitro-2-phenylmethoxybenzene

InChI

InChI=1S/C14H12FNO3/c1-10-7-14(12(15)8-13(10)16(17)18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

NPHKOAHNJIKDMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 85.6 g 2-nitro-4-fluoro-5-hydroxy-toluene (0.5 mol) in 1300 ml acetone are added at room temperature 138 g K2CO3 (1.0 mol). 72 ml benzyl bromide (0.6 mol) are then added dropwise over 1 hour and the resulting mixture is stirred overnight at 60°. The solvent is evaporated and the residue taken up in AcOEt. The precipitate is removed by filtration and the solution is washed with water. The organic layer is dried over sodium sulfate, the solvent evaporated and the residue crystallized from hexane to yield 2-nitro-4-fluoro-5-benzyloxy-toluene. M.p.=95°.
Quantity
85.6 g
Type
reactant
Reaction Step One
Name
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step Two

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